molecular formula C18H14ClNO2 B3269254 Ethyl 4-chloro-2-phenylquinoline-3-carboxylate CAS No. 50593-13-0

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate

Cat. No.: B3269254
CAS No.: 50593-13-0
M. Wt: 311.8 g/mol
InChI Key: NQZVLBYDWMYPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 and a molecular weight of 311.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-phenylquinoline-3-carboxylate typically involves the condensation of 2-phenylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base to yield the ethyl ester . The reaction conditions often require refluxing the mixture in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate has demonstrated significant antibacterial properties. A study reported that several derivatives of 4-chloro-2-phenylquinoline exhibited moderate to high antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some active compounds were found to be as low as 50 µg/ml, indicating their potential as therapeutic agents against multidrug-resistant bacteria .

Anticancer Properties
Research into quinoline derivatives has shown promising anticancer activities. This compound may interact with specific enzymes or receptors involved in cancer pathways, potentially inhibiting tumor growth. Further studies are necessary to elucidate its mechanism of action and efficacy in various cancer models .

Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, its interactions with enzymes related to drug metabolism could be significant in the development of new drugs or in enhancing the efficacy of existing medications .

Agricultural Applications

Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Its biological activity may extend to protecting crops from pests and diseases, although comprehensive studies are required to evaluate its effectiveness and safety in agricultural settings .

Synthesis Overview Table

Method Conditions Yield (%) Notes
Friedländer ReactionToluene/xylene, 80-140 °C75-92In(OTf)₃ used as catalyst
Microwave IrradiationEthanol with K₂CO₃VariableImproved efficiency observed
Conventional HeatingRefluxing CH₂Cl₂VariableStandard method but less efficient

Case Study: Antibacterial Screening

A series of derivatives including this compound were synthesized and screened for antibacterial activity using the paper disc method. The results indicated that many compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating the compound's potential as a lead structure for new antibiotics .

Case Study: Anticancer Activity Evaluation

In vitro studies have been conducted to assess the anticancer effects of quinoline derivatives, including this compound. These studies revealed that certain derivatives could induce apoptosis in cancer cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 2-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom at the 2-position instead of the 4-position.

    Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Contains an additional methoxy group at the 8-position.

    Ethyl 1H-indole-3-carboxylate: An indole derivative with a different heterocyclic core.

These compounds share some chemical properties but differ in their biological activities and applications, highlighting the unique features of this compound.

Biological Activity

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClNO2C_{18}H_{14}ClNO_2, with a molecular weight of approximately 311.76 g/mol. The compound features a quinoline structure characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring. The presence of the ethyl ester group and the chlorine atom at the 4-position contributes to its unique chemical properties and potential biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. A study evaluating the antibacterial activity of quinoline derivatives found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for active compounds were reported to be around 50 µg/ml against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/ml)Activity Level
Staphylococcus aureus50Significant
Escherichia coli50Significant
Bacillus subtilis50Significant
Pseudomonas aeruginosa100Moderate

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Research indicates that quinoline derivatives can inhibit fungal growth, with specific MIC values reported for common fungal strains. For instance, studies indicated moderate antifungal activity against Candida albicans and other pathogenic fungi.

Anticancer Activity

Quinoline derivatives, including this compound, have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms of action.

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives of quinoline, including this compound, which were screened against multiple bacterial strains. The results indicated that specific derivatives exhibited significant inhibitory effects on multidrug-resistant strains .
  • Antifungal Efficacy : Another investigation focused on the antifungal activity of quinoline derivatives, revealing that compounds structurally related to this compound demonstrated effective inhibition against Candida species .

Properties

IUPAC Name

ethyl 4-chloro-2-phenylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-16(19)13-10-6-7-11-14(13)20-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZVLBYDWMYPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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